molecular formula C7H8N2O B13324115 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one

Cat. No.: B13324115
M. Wt: 136.15 g/mol
InChI Key: UXWZXZQUUGULDB-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is a heterocyclic compound that features a fused pyrrole and pyrazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form acylethynyl pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . This process can be catalyzed by bases such as cesium carbonate in dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various alkyl, aryl, or other functional groups.

Scientific Research Applications

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In medicinal applications, it may interfere with cellular pathways involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is unique due to its specific ring fusion and methyl substitution, which confer distinct chemical and biological properties

Biological Activity

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

  • IUPAC Name : 5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
  • Molecular Formula : C7H10N2
  • CAS Number : 2057508-84-4
  • Physical Form : Yellow to brown sticky oil to semi-solid

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of pyrrolo[1,2-b]pyrazole. For instance, a study evaluated the in vitro antimicrobial activity of various derivatives, including 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. The results indicated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole0.22 - 0.25 μg/mLNot specified

The compound demonstrated a strong ability to inhibit biofilm formation, which is crucial in treating persistent infections caused by biofilm-forming bacteria .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolo[1,2-b]pyrazole derivatives has also been investigated. Notably, compounds similar to 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole showed promising results in inhibiting cyclooxygenase (COX) enzymes:

CompoundIC50 (μmol)Comparison
5-methyl derivative0.04 ± 0.09Comparable to Celecoxib (0.04 ± 0.01)

This suggests that these compounds may serve as effective anti-inflammatory agents with potential applications in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Properties

In addition to antimicrobial and anti-inflammatory activities, there is emerging evidence regarding the anticancer potential of pyrrolo[1,2-b]pyrazole derivatives. Research indicates that these compounds can inhibit the transforming growth factor-beta (TGF-beta) type I receptor kinase domain, which plays a role in cancer progression:

CompoundActivityTarget
Various derivativesInhibition of TGF-beta receptorCancer cell lines

These findings suggest that further exploration into the structure-activity relationship (SAR) could yield potent anticancer agents derived from this scaffold .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives included 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole and evaluated their efficacy against multi-drug resistant strains of bacteria. The study found that the compound exhibited significant antibacterial activity with an MIC lower than many conventional antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by carrageenan in rats, a derivative of the compound was shown to significantly reduce paw edema compared to control groups. This suggests a mechanism involving COX inhibition and supports its potential therapeutic use in inflammatory diseases.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-methyl-5,6-dihydropyrrolo[1,2-b]pyrazol-4-one

InChI

InChI=1S/C7H8N2O/c1-5-4-6-7(10)2-3-9(6)8-5/h4H,2-3H2,1H3

InChI Key

UXWZXZQUUGULDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCC(=O)C2=C1

Origin of Product

United States

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